molecular formula C19H24N4O3 B4796552 N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide CAS No. 908518-33-2

N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

Numéro de catalogue: B4796552
Numéro CAS: 908518-33-2
Poids moléculaire: 356.4 g/mol
Clé InChI: YNASCIHSXMYUMW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as DPP4, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has been found to have inhibitory effects on the dipeptidyl peptidase-4 (DPP4) enzyme. DPP4 is an enzyme that is involved in the regulation of glucose metabolism and has been implicated in the pathogenesis of type 2 diabetes mellitus. The inhibition of DPP4 by compounds such as DPP4 has been shown to improve glucose tolerance and insulin sensitivity in animal models and humans.

Mécanisme D'action

N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide inhibitors such as this compound work by inhibiting the activity of the this compound enzyme. This compound is an enzyme that is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion from the pancreas. By inhibiting the activity of this compound, this compound inhibitors increase the levels of incretin hormones in the blood, which leads to increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects:
This compound inhibitors such as this compound have been shown to have several biochemical and physiological effects. These include increased levels of incretin hormones such as GLP-1 and GIP, increased insulin secretion, improved glucose tolerance, and reduced glucagon secretion. This compound inhibitors have also been shown to have anti-inflammatory and anti-fibrotic effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide inhibitors such as this compound in lab experiments include their specificity for the this compound enzyme, their ability to increase levels of incretin hormones, and their potential therapeutic applications in the treatment of type 2 diabetes mellitus. The limitations of using this compound inhibitors in lab experiments include their potential off-target effects, their potential toxicity, and the need for careful dosing to avoid adverse effects.

Orientations Futures

The potential therapeutic applications of N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide inhibitors such as this compound extend beyond the treatment of type 2 diabetes mellitus. Recent research has suggested that this compound inhibitors may have beneficial effects in other disease states such as cardiovascular disease, Alzheimer's disease, and cancer. Future research should focus on elucidating the mechanisms by which this compound inhibitors exert their effects in these disease states and on developing more potent and selective this compound inhibitors. Additionally, the potential off-target effects and toxicity of this compound inhibitors should be further investigated to ensure their safety for clinical use.

Applications De Recherche Scientifique

N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The inhibition of this compound by compounds such as this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models and humans. Several clinical trials have been conducted to evaluate the efficacy and safety of this compound inhibitors in the treatment of type 2 diabetes mellitus. These trials have shown that this compound inhibitors are effective in reducing blood glucose levels and improving glycemic control in patients with type 2 diabetes mellitus.

Propriétés

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-17-6-5-16(12-18(17)26-2)21-19(24)23-10-8-22(9-11-23)14-15-4-3-7-20-13-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNASCIHSXMYUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157896
Record name N-(3,4-Dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908518-33-2
Record name N-(3,4-Dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908518-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.